molecular formula C30H18FeN3O6 B12681374 Iron, tris(1-nitroso-2-naphthalenolato-O,O')- CAS No. 16061-01-1

Iron, tris(1-nitroso-2-naphthalenolato-O,O')-

Cat. No.: B12681374
CAS No.: 16061-01-1
M. Wt: 572.3 g/mol
InChI Key: XQLSNOLPEMQEKW-UHFFFAOYSA-K
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Description

Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- is a complex compound that has garnered interest due to its unique chemical properties and applications. This compound is known for its vivid green color and is commonly referred to as “pigment green 8” in industrial applications . It is a coordination complex where iron is bonded to three 1-nitroso-2-naphthalenolato ligands.

Preparation Methods

The synthesis of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be achieved through various synthetic routes. One common method involves the reaction of iron salts with 1-nitroso-2-naphthol under controlled conditions. The reaction typically requires an oxidizing agent to facilitate the formation of the nitroso group. Industrial production methods often involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: Reduction reactions can convert iron(III) back to iron(II).

    Substitution: Ligand substitution reactions can occur, where the nitroso ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Scientific Research Applications

Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- involves its ability to interact with various molecular targets. The nitroso groups can participate in redox reactions, altering the oxidation state of the iron center. This redox activity is crucial for its antibacterial properties, as it can disrupt bacterial cell processes. The compound’s vivid color is due to its electronic structure, which allows it to absorb and reflect specific wavelengths of light .

Comparison with Similar Compounds

Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be compared with other metal-nitrosophenolato complexes, such as copper(II) nitrosophenolato complexes. While both types of complexes share similar ligand structures, the iron complex is unique due to its specific applications as a pigment and its potential antibacterial properties. Similar compounds include:

Properties

CAS No.

16061-01-1

Molecular Formula

C30H18FeN3O6

Molecular Weight

572.3 g/mol

IUPAC Name

iron(3+);1-nitrosonaphthalen-2-olate

InChI

InChI=1S/3C10H7NO2.Fe/c3*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h3*1-6,12H;/q;;;+3/p-3

InChI Key

XQLSNOLPEMQEKW-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Fe+3]

Origin of Product

United States

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